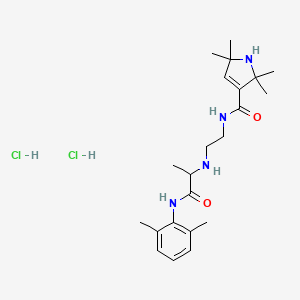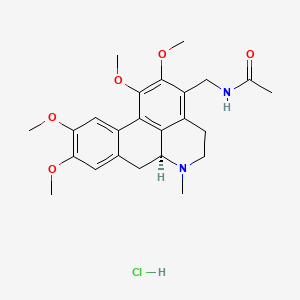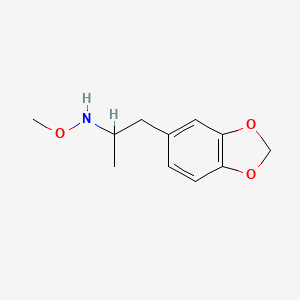
Mdmeo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxy-N-methoxyamphetamine, commonly known as Mdmeo, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxy analogue of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects. It is typically found as white crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Mdmeo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:
Chemistry: As a model compound for studying the reactivity of substituted amphetamines.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its potential therapeutic effects, although data is limited.
Industry: Limited industrial applications due to legal restrictions.
Mechanism of Action
The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Mdmeo is the N-methoxy analogue of MDA.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another substituted amphetamine with similar structural features.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): A well-known substituted amphetamine with entactogenic effects.
Uniqueness
This compound is unique due to its N-methoxy substitution, which differentiates it from other similar compounds. This substitution may influence its pharmacological properties and effects .
Properties
CAS No. |
74698-48-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI Key |
MTIKJUJMCMDSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


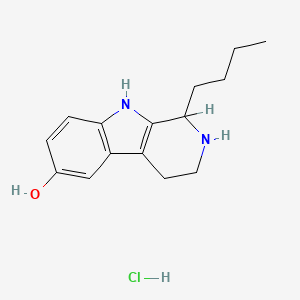
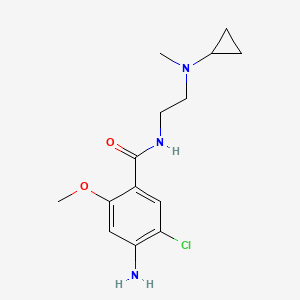
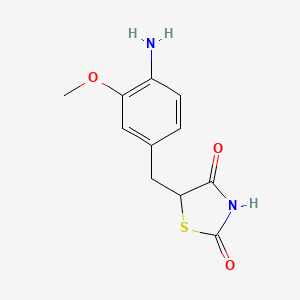
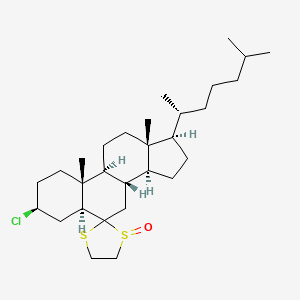

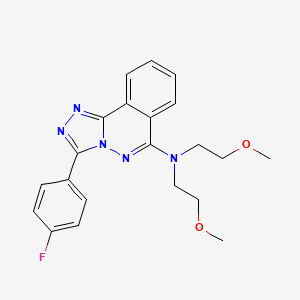
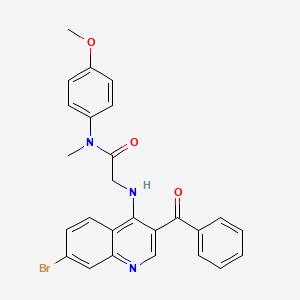
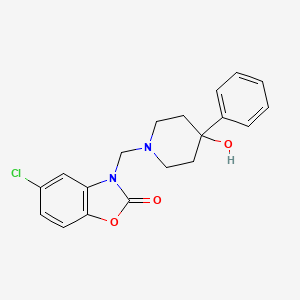


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
